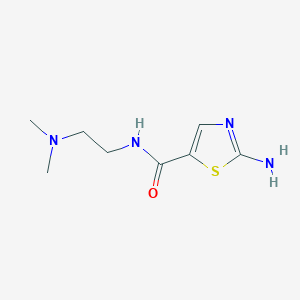

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide

Descripción general

Descripción

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thiazole ring is a common structural motif in many biologically active molecules, including vitamins, antibiotics, and enzyme inhibitors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide typically involves the reaction of 2-aminothiazole with 2-(dimethylamino)ethylamine and a suitable carboxylating agent. One common method involves the use of ethyl cyanoacetate as a starting material, which undergoes cyclization with thiourea to form the thiazole ring. The resulting intermediate is then reacted with 2-(dimethylamino)ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting any carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions, due to the electron-rich nature of the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is primarily investigated for its therapeutic applications, particularly in the treatment of various cancers and infectious diseases. Its structure, featuring a thiazole ring and functional groups such as an amine and carboxamide, contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antibiotic agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. The specific pathways influenced by this compound are still under investigation, but it is thought to interact with key enzymes and receptors involved in cancer progression .

Mechanistic Studies

Understanding the interaction of this compound with biological targets is crucial for its development as a therapeutic agent.

Binding Studies

Interaction studies employing techniques such as surface plasmon resonance and fluorescence spectroscopy have revealed that this compound can bind to various enzymes and receptors implicated in disease pathways. These studies help elucidate the binding affinities and kinetics, providing insights into how the compound may exert its effects at the molecular level.

Structural Comparisons

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Thiazole ring, amine, carboxamide | Potential antimicrobial and anticancer activity |

| N-[2-(dimethylamino)ethyl]-2-thiazolecarboxamide | Thiazole ring, dimethylamino | Lacks amino group at position 5 |

| N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Thiazole ring, chloro substituent | Altered activity due to chlorine presence |

| N-[4-{[2-(dimethylamino)ethyl]amino}carbonyl]-1,3-thiazol-2-yl]carbamate | Additional functional groups | Enhanced reactivity |

The unique combination of functional groups in this compound may confer distinct biological activities not observed in similar compounds.

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

- Anticancer Activity : A study by Finiuk et al. demonstrated that derivatives of 2-amino-thiazoles exhibited potent anticancer activity against various human cancer cell lines, including breast and leukemia cells. Compounds showed selective cytotoxicity with low toxicity towards normal cells .

- Mechanistic Insights : Research indicated that certain thiazole derivatives could induce apoptosis in cancer cells through modulation of apoptotic pathways, suggesting a mechanism that warrants further exploration .

Mecanismo De Acción

The mechanism of action of 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminothiazole: A simpler analog with similar biological activities but lacking the dimethylaminoethyl group.

Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

Sulfathiazole: An antimicrobial agent with a thiazole ring structure.

Uniqueness

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide is unique due to the presence of the dimethylaminoethyl group, which enhances its solubility and potential interactions with biological targets. This structural feature distinguishes it from other thiazole derivatives and contributes to its diverse range of applications in scientific research and medicine.

Actividad Biológica

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide, a thiazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of 2-amino-thiazole derivatives typically involves multi-step chemical reactions that incorporate various substituents to enhance biological activity. For instance, the introduction of a dimethylamino group at the ethyl position has been shown to significantly influence the compound's pharmacological profile. The structural modifications often aim to improve solubility and bioavailability while maintaining or enhancing anticancer properties.

Biological Activity Overview

The biological activities of 2-amino-thiazole derivatives can be categorized into several key areas:

- Anticancer Activity : Numerous studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from 2-amino-thiazole have shown potent activity against leukemia and solid tumors, with some derivatives achieving IC50 values in the low micromolar range.

- Neuropharmacological Effects : Recent investigations have highlighted the role of thiazole derivatives in modulating neurotransmitter receptors, particularly AMPA receptors. Certain compounds have been identified as negative allosteric modulators, affecting receptor kinetics and potentially offering therapeutic avenues for neurological disorders.

Anticancer Studies

- In Vitro Studies : A study by Finiuk et al. evaluated a series of N-acylated-2-amino-thiazoles for their anticancer properties. Compound 12 exhibited high selectivity against melanoma and pancreatic cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- In Vivo Efficacy : Another significant finding was reported in a xenograft model where compound 12 notably delayed tumor growth, promoting cell death through both apoptotic and autophagic pathways .

Neuropharmacological Studies

Research focusing on the interaction of thiazole derivatives with AMPA receptors revealed that certain compounds could significantly reduce whole-cell current amplitudes in receptor assays. For instance, compound MMH-5 demonstrated a sixfold decrease in current amplitude, suggesting its potential as a therapeutic agent in conditions characterized by excitotoxicity .

The mechanisms underlying the biological activities of 2-amino-thiazoles involve multiple pathways:

- Cell Cycle Arrest and Apoptosis : Many thiazole derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis rates. For example, compounds have been shown to increase the apoptotic fraction in specific cancer cell lines by disrupting normal cell cycle progression .

- Enzyme Inhibition : Some studies indicate that thiazole derivatives act as inhibitors of key enzymes involved in tumor progression. For instance, certain compounds have been identified as potent inhibitors of cyclooxygenase (COX), which is implicated in inflammation and cancer progression .

Data Summary

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| Compound 12 | 5.0 | Melanoma | Induces apoptosis |

| MMH-5 | N/A | Neuroprotection | Modulates AMPA receptor activity |

| Compound 16d | 7.0 | Leukemia | Cell cycle arrest |

Propiedades

IUPAC Name |

2-amino-N-[2-(dimethylamino)ethyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4OS/c1-12(2)4-3-10-7(13)6-5-11-8(9)14-6/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDDXFRVXINVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.